N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

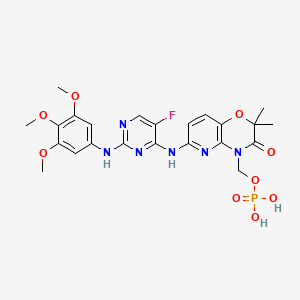

1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOKNHVRVRMECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587911 | |

| Record name | N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97627-27-5 | |

| Record name | N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Methodological Guide to the Crystallographic Analysis of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea for Drug Discovery Applications

The protocols and analyses presented herein are designed to be self-validating, providing not just procedural steps but also the underlying scientific rationale. This ensures that the resulting structural data is of the highest quality, suitable for sophisticated applications such as structure-based drug design and the development of next-generation kinase inhibitors.

Part 1: Chemical Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

The synthesis of unsymmetrical ureas is a well-established process in medicinal chemistry.[2][3] The most direct and reliable method involves the reaction of an amine with an isocyanate. In this case, 4-aminopyridine serves as the amine nucleophile, and 2,4,6-trichlorophenyl isocyanate is the corresponding electrophile. The choice of an aprotic solvent is critical to prevent side reactions with the highly reactive isocyanate.

Experimental Protocol: Synthesis

-

Reagent Preparation:

-

Dissolve 1.0 equivalent of 4-aminopyridine in anhydrous acetone in a dry, nitrogen-flushed round-bottom flask.

-

In a separate, dry vessel, dissolve 1.0 equivalent of 2,4,6-trichlorophenyl isocyanate in anhydrous acetone.

-

-

Reaction:

-

While stirring the 4-aminopyridine solution at room temperature, add the 2,4,6-trichlorophenyl isocyanate solution dropwise over a period of 15-20 minutes. The dropwise addition is crucial to control the reaction exotherm and prevent the formation of side products.

-

Allow the reaction mixture to stir at room temperature for a minimum of 8 hours to ensure complete conversion.[4] Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, reduce the solvent volume under reduced pressure. The resulting crude solid can be collected by vacuum filtration.

-

Purification is paramount for successful crystallization. The crude product should be purified by column chromatography over silica gel, using a gradient elution of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product, evaporate the solvent, and dry the resulting white solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>98%).

-

Workflow for Synthesis and Purification

Caption: Workflow from synthesis to purified compound.

Growing Single Crystals for X-Ray Diffraction

The production of high-quality single crystals is often the most challenging step. The key principle is to allow the molecules to self-assemble into a highly ordered lattice slowly. This is typically achieved by creating a supersaturated solution from which the solute gradually precipitates.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Good starting points include acetone, ethanol, acetonitrile, ethyl acetate, and mixtures thereof.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., acetone) to near saturation in a small vial.

-

Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Hanging Drop: Dissolve the compound in a "good" solvent (one it dissolves well in). Place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (one the compound is insoluble in, but which is miscible with the good solvent, e.g., water or hexane). The poor solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and promoting crystallization.

-

Sitting Drop: The principle is the same as the hanging drop, but the drop of the compound solution is placed on a post inside the well.

-

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a cryo-loop and immediately flash-cool them in liquid nitrogen for transport to the diffractometer.

Part 2: Crystal Structure Determination and Analysis

With a suitable crystal, the process of elucidating its three-dimensional structure can begin.

Single-Crystal X-Ray Diffraction (SC-XRD)

This is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Workflow Protocol: SC-XRD

-

Crystal Mounting: Mount the flash-cooled crystal on a goniometer head in the cold stream (typically 100 K) of the X-ray diffractometer. The low temperature minimizes thermal motion of the atoms, resulting in a higher quality dataset.

-

Data Collection: An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. A modern detector collects these reflections over a wide range of crystal orientations.

-

Structure Solution and Refinement:

-

The collected data is processed to determine the unit cell dimensions and space group.

-

Initial atomic positions are determined using direct methods or Patterson methods (structure solution).

-

These initial positions are then refined against the experimental data, adjusting atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Anticipated Crystallographic and Structural Data

The refinement process yields a wealth of precise quantitative data. The following tables summarize the expected parameters.

Table 1: Hypothetical Crystallographic Data Summary

| Parameter | Expected Value/Information | Significance |

| Chemical Formula | C₁₂H₈Cl₃N₃O | Confirms the elemental composition of the crystal. |

| Formula Weight | 316.57 g/mol | Basic molecular property. |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | e.g., a=10-20, b=5-15, c=15-25 | The dimensions of the unit cell. |

| α, β, γ (°) | e.g., α=90, β=95-105, γ=90 | The angles of the unit cell. |

| Volume (ų) | Calculated from cell parameters | The volume of a single repeating unit. |

| Z | e.g., 4 | The number of molecules per unit cell. |

| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the experimental data. |

| Goodness-of-Fit (Goof) | ~1.0 | An indicator of the quality of the refinement. |

Table 2: Key Intramolecular and Intermolecular Geometric Parameters

| Measurement | Atom(s) Involved | Expected Value/Range | Significance |

| Hydrogen Bond (Intramolecular) | N-H···O=C | 2.8 - 3.2 Å | Potential for intramolecular hydrogen bonds influencing the planarity of the urea moiety. |

| Hydrogen Bond (Intermolecular) | N-H···N(pyridyl) | 2.9 - 3.3 Å | A primary interaction forming chains or dimers, crucial for crystal packing and drug-receptor interactions. |

| Dihedral Angle | C(pyridyl)-N-C(urea)-N-C(trichlorophenyl) | 10° - 40° | Defines the twist between the two aromatic rings, a key conformational feature for receptor binding. |

| π-π Stacking | Centroid-to-centroid distance between pyridyl rings | 3.5 - 4.0 Å | Potential for stabilizing crystal packing through aromatic interactions. |

Visualizing Molecular Interactions

The urea functional group is an excellent hydrogen bond donor and acceptor, and its interactions are critical to the biological activity of many drugs.[2][3] In this compound, we anticipate a strong intermolecular hydrogen bond between the urea N-H group and the nitrogen atom of the pyridyl ring of an adjacent molecule.

Caption: Anticipated intermolecular hydrogen bonding.

Part 3: Application in Structure-Based Drug Design

The ultimate value of a crystal structure in a drug development context is its application in designing superior molecules. As a ROCK inhibitor, this compound's precise conformation is key to its function.

Leveraging Structural Data

-

Binding Mode Confirmation: If a co-crystal structure with the ROCK kinase domain is obtained, the precise interactions (hydrogen bonds, hydrophobic contacts) responsible for binding affinity and selectivity can be identified.

-

Pharmacophore Modeling: The crystal structure reveals the exact 3D arrangement of key features (H-bond donors/acceptors, aromatic rings). This pharmacophore can be used for virtual screening to identify new, diverse chemical scaffolds that could also inhibit the target.

-

Structure-Guided Optimization:

-

Potency: Are there unfilled pockets in the binding site where adding a functional group to the molecule could form an additional favorable interaction?

-

Selectivity: How does the binding mode compare to that in other related kinases? The structure can reveal subtle differences that can be exploited to design more selective inhibitors, reducing off-target effects.

-

Physicochemical Properties: The crystal structure can inform strategies to modify the molecule to improve properties like solubility without disrupting the essential binding conformation.

-

Conceptual Workflow: Structure-Based Drug Design

Caption: Iterative cycle of structure-based drug design.

References

-

PrepChem. Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea. Available from: [Link]

-

ResearchGate. ChemInform Abstract: N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a New Reagent for the Synthesis of Pyrimidone and Pyrimidine Derivatives via Biginelli Reaction. Available from: [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Available from: [Link]

- Google Patents. CN103880738A - Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea.

-

MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available from: [Link]

-

Der Pharma Chemica. An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Available from: [Link]

-

Deway. This compound. Available from: [Link]

-

PubChem. N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea. Available from: [Link]

-

PubChem. N,N'-Bis(2,4,6-trichlorophenyl)urea. Available from: [Link]

-

ResearchGate. The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Available from: [Link]

-

NIST WebBook. Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. Available from: [Link]

-

PubMed. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

-

PubChem. N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)urea. Available from: [Link]

-

PubChem. N,N'-dichlorobis(2,4,6-trichlorophenyl)urea. Available from: [Link]

-

PubChemLite. N,n'-dichlorobis(2,4,6-trichlorophenyl)urea (C13H4Cl8N2O). Available from: [Link]

-

ResearchGate. (PDF) N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. Available from: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Potent and Selective Rho-Kinase (ROCK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

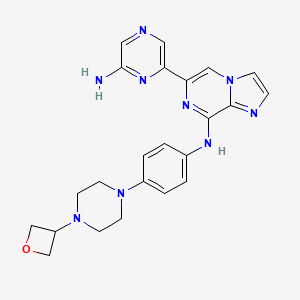

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, also identified as Rho-kinase inhibitor II, is a potent and selective, ATP-competitive small molecule inhibitor of Rho-associated protein kinase (ROCK).[1] This guide provides a comprehensive overview of its mechanism of action, detailing its molecular target, the downstream signaling consequences of its inhibitory activity, and robust experimental protocols for its characterization. By elucidating the intricate molecular interactions and cellular effects of this compound, this document serves as a critical resource for researchers leveraging this compound in preclinical studies and drug discovery programs targeting the ROCK signaling pathway.

Introduction: The Significance of Rho-Kinase Inhibition

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[2][3] The RhoA/ROCK signaling pathway is a central regulator of a multitude of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion and motility, smooth muscle contraction, proliferation, and apoptosis.[3][4] Given its integral role in these processes, dysregulation of the ROCK signaling cascade is implicated in the pathophysiology of a wide range of diseases, including cardiovascular disorders, cancer, and neurological conditions.[2] Consequently, the development of potent and selective ROCK inhibitors, such as this compound, represents a promising therapeutic strategy.

Molecular Target and Binding Mechanism

The primary molecular target of this compound is Rho-associated protein kinase (ROCK). This compound acts as an ATP-competitive inhibitor, directly engaging with the ATP-binding pocket of the kinase domain of both ROCK1 and ROCK2.[1] The pyridine and trichlorophenyl moieties of the molecule are crucial for its high-affinity binding, forming key interactions within the active site that preclude the binding of ATP and subsequent phosphorylation of ROCK substrates. The structural similarity between the kinase domains of ROCK1 and ROCK2 suggests that this inhibitor likely targets both isoforms, a common characteristic of many pyridyl urea-based kinase inhibitors.[5][6]

The ROCK Signaling Pathway and Loci of Inhibition

The canonical activation of the ROCK signaling pathway begins with the activation of the small GTPase RhoA, which, in its GTP-bound state, binds to and activates ROCK.[5] Activated ROCK, in turn, phosphorylates a number of downstream substrates, thereby orchestrating various cellular responses. This compound exerts its effects by inhibiting this phosphorylation cascade at its origin.

Figure 2: Workflow for an in vitro kinase inhibition assay.

Cellular Assay: Western Blot for Phospho-Substrate Levels

This assay assesses the ability of the compound to inhibit ROCK activity within a cellular context by measuring the phosphorylation status of its downstream substrates.

Objective: To determine the effect of this compound on the phosphorylation of MYPT1 and MLC in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., vascular smooth muscle cells, HeLa cells) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-24 hours). Include a vehicle control (DMSO).

-

Optionally, stimulate the cells with a ROCK activator (e.g., lysophosphatidic acid, LPA) to enhance the basal level of substrate phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [2] * Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-MYPT1 (e.g., Thr696) and phospho-MLC2 (e.g., Thr18/Ser19) overnight at 4°C. [2][7] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against total MYPT1 and total MLC2, or a loading control like β-actin or GAPDH.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein or loading control signal.

-

Compare the levels of phosphorylated substrates in treated versus control cells.

-

Figure 3: Workflow for Western blot analysis of ROCK substrate phosphorylation.

Structure-Activity Relationship (SAR) Insights

The chemical structure of this compound is representative of a class of diaryl urea kinase inhibitors. Key structural features that contribute to its activity include:

-

Urea Linker: The urea moiety acts as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the kinase ATP-binding pocket.

-

4-Pyridyl Group: The pyridine ring is a common feature in many kinase inhibitors and can form crucial hydrogen bonds with the kinase.

-

2,4,6-Trichlorophenyl Group: The trichlorinated phenyl ring likely occupies a hydrophobic pocket within the active site, contributing to the potency and selectivity of the compound. The substitution pattern on this ring is critical for optimizing binding affinity.

Conclusion

This compound is a valuable chemical tool for investigating the biological roles of the Rho/ROCK signaling pathway. Its mechanism of action as a potent, ATP-competitive inhibitor of ROCK leads to the dephosphorylation of key downstream substrates, ultimately modulating a wide range of cellular functions. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize the effects of this compound and to explore its therapeutic potential in various disease models. A comprehensive understanding of its mechanism of action is paramount for its effective application in both basic research and drug discovery.

References

-

Futterknecht, D., et al. (2024). The Role of Rho Kinase Inhibitors in Corneal Diseases. Drug Design, Development and Therapy, 18. Retrieved from [Link]

-

Kinoshita, M., et al. (2002). Use of Topical Rho Kinase Inhibitors in the Treatment of Fuchs Dystrophy After Descemet Stripping Only. Investigative Ophthalmology & Visual Science, 43(13), 3405. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]

-

García-Morales, V., et al. (2021). Lysophosphatidic Acid and Several Neurotransmitters Converge on Rho-Kinase 2 Signaling to Manage Motoneuron Excitability. Frontiers in Molecular Neuroscience. Retrieved from [Link]

-

Okumura, N., et al. (2013). Rho kinase inhibitor enables cell-based therapy for corneal endothelial dysfunction. Scientific Reports, 3, 2634. Retrieved from [Link]

-

Isobe, T., et al. (2006). Development of specific Rho-kinase inhibitors and their clinical application. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(3), 444-451. Retrieved from [Link]

-

Martens, S. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]

-

García-Morales, V., et al. (2021). Up-Regulation of the RhoA/Rho-Kinase Signaling Pathway in Corpus Cavernosum from Endothelial Nitric-Oxide Synthase (NOS), but Not Neuronal NOS, Null Mice. PLoS ONE, 6(3), e18026. Retrieved from [Link]

-

Futterknecht, D., et al. (2024). Therapeutic Potential of Rho Kinase Inhibitors in Corneal Disease: A Systematic Review of Preclinical and Clinical Studies. Journal of Clinical Medicine, 13(3), 779. Retrieved from [Link]

-

Futterknecht, D., et al. (2024). The Role of Rho Kinase Inhibitors in Corneal Diseases. Drug Design, Development and Therapy, 18, 223-239. Retrieved from [Link]

-

VigRX. (2010). An Initial Evaluation of the Safety, Efficacy and Purity of VigRX, an Herbal Combination Formula, for the Enhancement of Male Sexual Health. The Journal of Sexual Medicine, 7(5), 1849-1857. Retrieved from [Link]

-

Lee, J., et al. (2023). Selectivity matters: selective ROCK2 inhibitor ameliorates established liver fibrosis via targeting inflammation, fibrosis, and metabolism. Communications Biology, 6(1), 1152. Retrieved from [Link]

-

Stewart, M., et al. (2009). The molecular effects of skeletal muscle myosin regulatory light chain phosphorylation. Journal of Muscle Research and Cell Motility, 30(1-2), 17-27. Retrieved from [Link]

-

Grisch-Chan, H. M., et al. (2022). Novel Treatment Strategy for Patients With Urea Cycle Disorders: Pharmacological Chaperones Enhance Enzyme Stability and Activity. Hepatology Communications, 6(8), 2098-2113. Retrieved from [Link]

-

Takashima, S. (2009). Phosphorylation of myosin regulatory light chain by myosin light chain kinase, and muscle contraction. Circulation Journal, 73(2), 208-213. Retrieved from [Link]

-

Ramachandran, M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2536-2547. Retrieved from [Link]

-

Regnier, M., et al. (1998). Phosphorylation of myosin regulatory light chain eliminates force-dependent changes in relaxation rates in skeletal muscle. Biophysical Journal, 75(5), 2484-2492. Retrieved from [Link]

-

Kampourakis, T., et al. (2014). Phosphorylation of the regulatory light chain of myosin in striated muscle: methodological perspectives. Journal of Muscle Research and Cell Motility, 35(1), 11-23. Retrieved from [Link]

-

Stewart, M., et al. (2009). Myosin regulatory light chain phosphorylation inhibits shortening velocities of skeletal muscle fibers in the presence of the myosin inhibitor blebbistatin. Journal of Muscle Research and Cell Motility, 30(1-2), 17-27. Retrieved from [Link]

-

El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7806. Retrieved from [Link]

Sources

- 1. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in‐silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the Biological Activity of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Potent Rho-Kinase (ROCK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, a pyridyl urea compound identified as a potent, selective, and ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[1][2] This document delves into the core mechanism of action, potential therapeutic applications, and detailed experimental protocols relevant to the study of this compound. As a valuable tool for researchers in drug discovery and development, this guide synthesizes current knowledge to facilitate further investigation into the pharmacological potential of this compound.

Introduction: Unveiling a Selective Kinase Inhibitor

This compound, also known as Rho-Kinase Inhibitor II, belongs to the class of diaryl ureas, a chemical scaffold known to exhibit a wide range of biological activities. The unique substitution pattern of a 4-pyridyl ring and a 2,4,6-trichlorophenyl ring on the urea backbone confers potent and selective inhibitory activity against Rho-associated protein kinase (ROCK).[1][2]

The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA.[3] The Rho/ROCK signaling pathway plays a fundamental role in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[1][4][5] Consequently, dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target.[6][7][8]

This guide will explore the biological activity of this compound within the context of its primary mechanism of action as a ROCK inhibitor.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in biological research.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₃N₃O | [2] |

| Molecular Weight | 316.57 g/mol | [2] |

| CAS Number | 97627-27-5 | [2] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 205 °C | [2] |

| Boiling Point | 351.5±42.0 °C (Predicted) | [2] |

| pKa | 11.10±0.70 | [2] |

| XLogP3 | 3.3 | [2] |

Mechanism of Action: Targeting the ROCK Signaling Pathway

This compound functions as an ATP-competitive inhibitor of ROCK.[1][2] This means it binds to the ATP-binding pocket of the kinase domain of ROCK, preventing the phosphorylation of its downstream substrates.

Figure 1: Simplified schematic of the Rho/ROCK signaling pathway and the inhibitory action of this compound.

The primary downstream targets of ROCK include Myosin Phosphatase Target subunit 1 (MYPT1) and Myosin Light Chain (MLC).[5] By inhibiting ROCK, this compound prevents the phosphorylation of these substrates, leading to a decrease in smooth muscle contraction and alterations in the actin cytoskeleton.

Potential Therapeutic Applications

The inhibition of the ROCK pathway has shown therapeutic promise in a wide array of diseases.[1][6][7] While specific in vivo data for this compound is limited in the public domain, its potent ROCK inhibitory activity suggests potential applications in:

-

Cardiovascular Diseases: ROCK inhibitors have been investigated for their vasodilatory effects and potential in treating hypertension, pulmonary hypertension, and cerebral vasospasm.[1][8][9]

-

Glaucoma: By increasing the outflow of aqueous humor through the trabecular meshwork, ROCK inhibitors can effectively lower intraocular pressure.[10][11][12]

-

Oncology: The ROCK pathway is implicated in tumor cell migration, invasion, and metastasis.[1] Therefore, ROCK inhibitors are being explored as potential anti-cancer agents.

-

Neurological Disorders: ROCK inhibitors have shown neuroprotective and regenerative effects in models of spinal cord injury and stroke.[13]

Further preclinical and clinical studies are necessary to validate the therapeutic efficacy and safety of this compound in these and other indications.

Experimental Protocols

To facilitate research on this compound, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

The synthesis of N-pyridyl-N'-phenylurea derivatives is typically achieved through the reaction of an aminopyridine with a corresponding isocyanate.

Materials:

-

4-Aminopyridine

-

2,4,6-Trichlorophenyl isocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Triethylamine (optional, as a basic catalyst)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 4-aminopyridine (1 equivalent) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

-

If desired, add a catalytic amount of triethylamine (e.g., 0.1 equivalents).

-

Slowly add a solution of 2,4,6-trichlorophenyl isocyanate (1 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterize the final product by NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Figure 2: General workflow for the synthesis of this compound.

In Vitro ROCK Inhibition Assay (ELISA-based)

This protocol describes a common method for assessing the inhibitory activity of compounds against ROCK kinases using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15]

Principle:

This assay measures the phosphorylation of a ROCK substrate, typically the Myosin Phosphatase Target subunit 1 (MYPT1), by recombinant ROCK enzyme. The level of phosphorylation is detected using a specific antibody against the phosphorylated form of the substrate.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

Recombinant MYPT1 protein (substrate)

-

This compound (test inhibitor)

-

Known ROCK inhibitor (e.g., Y-27632) as a positive control

-

ATP solution

-

Kinase assay buffer

-

96-well microplate pre-coated with MYPT1

-

Primary antibody: Anti-phospho-MYPT1 (e.g., Thr696)

-

Secondary antibody: HRP-conjugated anti-primary antibody

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare dilutions of the positive control inhibitor and a vehicle control (e.g., DMSO).

-

Kinase Reaction: a. To the MYPT1-coated wells, add the kinase assay buffer. b. Add the diluted test inhibitor, positive control, or vehicle control to the respective wells. c. Add the recombinant ROCK enzyme to all wells except for the negative control (no enzyme) wells. d. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature. e. Initiate the kinase reaction by adding the ATP solution to all wells. f. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: a. Aspirate the reaction mixture and wash the wells multiple times with wash buffer. b. Add the diluted primary antibody (anti-phospho-MYPT1) to each well and incubate at room temperature for a specified time (e.g., 60 minutes). c. Aspirate and wash the wells. d. Add the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature. e. Aspirate and wash the wells. f. Add the TMB substrate solution to each well and incubate in the dark until a blue color develops. g. Stop the reaction by adding the stop solution. The color will change to yellow.

-

Data Analysis: a. Measure the absorbance at 450 nm using a microplate reader. b. Subtract the background absorbance (no enzyme control) from all other readings. c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of ROCK activity) using a suitable curve-fitting software.

Figure 3: Step-by-step workflow for an ELISA-based ROCK inhibition assay.

Other Potential Biological Activities

While the primary characterized activity of this compound is the inhibition of ROCK, the chemical scaffold of pyridyl ureas has been associated with other biological activities. For instance, various pyridine and urea derivatives have been reported to possess antifungal and anticancer properties through mechanisms independent of ROCK inhibition. However, at present, there is a lack of specific data in the public domain detailing significant antifungal or other non-ROCK-mediated activities for this particular compound. Researchers are encouraged to explore these possibilities through broad biological screening.

Conclusion and Future Directions

This compound has been identified as a potent and selective inhibitor of Rho-associated protein kinase (ROCK). This key mechanistic insight positions the compound as a valuable research tool for dissecting the complex roles of the ROCK signaling pathway in health and disease. Furthermore, it represents a promising lead scaffold for the development of novel therapeutics targeting a range of pathologies, including cardiovascular diseases, glaucoma, and cancer.

Future research should focus on a comprehensive characterization of its pharmacological profile, including:

-

Determination of its IC₅₀ values against both ROCK1 and ROCK2 to establish its isoform selectivity.

-

In-depth kinase profiling to assess its selectivity against a broader panel of kinases.

-

Evaluation of its efficacy in relevant cellular and animal models of disease.

-

Investigation of its pharmacokinetic and toxicological properties.

The information and protocols provided in this guide are intended to serve as a foundation for researchers to build upon, ultimately accelerating the translation of this promising compound from the laboratory to potential clinical applications.

References

-

Rho kinase inhibitor. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]

- Feng Y, LoGrasso PV, Defert O, Li R. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. J Med Chem. 2016;59(6):2269-2300. doi:10.1021/acs.jmedchem.5b00683

- Pinner S, Pestonjamasp K, White RR, et al. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Anal Biochem. 2005;344(2):212-221. doi:10.1016/j.ab.2005.06.027

- Feng Y, LoGrasso PV, Defert O, Li R. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. J Med Chem. 2016;59(6):2269-2300. doi:10.1021/acs.jmedchem.5b00683

- Takai S, Sakon M, Yasunaga M, et al. Design and Synthesis of Rho Kinase Inhibitors (II). Chem Pharm Bull (Tokyo). 2007;55(3):399-409. doi:10.1248/cpb.55.399

- Noma K, Oyama N, Liao JK. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases. Trends Cardiovasc Med. 2005;15(3):82-87. doi:10.1016/j.tcm.2005.03.003

- Mueller BK, Mack H, Teusch N. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders. Curr Pharm Des. 2005;11(16):2091-2102. doi:10.2174/1381612054065842

- Wang Y, Li Y, Zhao L, et al. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Curr Drug Discov Technol. 2020;17(3):345-356. doi:10.2174/1570163816666190212123514

-

96-well ROCK Activity Assay Kit. Cell Biolabs, Inc. Accessed January 12, 2026. [Link]

-

ROCK2 Kinase Assay Kit. BPS Bioscience. Accessed January 12, 2026. [Link]

- Tamura M, Nakao H, Yoshizaki H, et al. Development of specific Rho-kinase inhibitors and their clinical application. Biochim Biophys Acta. 2005;1754(1-2):245-252. doi:10.1016/j.bbapap.2005.08.013

- Niego B, Lee N, Larsson P, et al. Selective inhibition of brain endothelial Rho-kinase-2 provides optimal protection of an in vitro blood-brain barrier from tissue-type plasminogen activator and plasmin. PLoS One. 2017;12(5):e0177332. doi:10.1371/journal.pone.0177332

-

This compound. Deweina. Accessed January 12, 2026. [Link]

- Chopra D, Jain R, Kumar P, Singh S. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases. J Ocul Pharmacol Ther. 2023;39(6):326-338. doi:10.1089/jop.2023.0039

- Moura-Coelho N, Tavares Ferreira J, Bruxelas C, Dutra-Medeiros M, Proença R. Rho kinase inhibitors—a review on the physiology and clinical use in Ophthalmology. Graefes Arch Clin Exp Ophthalmol. 2020;258(1):1-16. doi:10.1007/s00417-019-04531-w

-

Fasudil. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]

- Honore S, Ragonnaud E, Trillet K, et al. The Role of Rho Kinase Inhibitors in Corneal Diseases. J Clin Med. 2021;10(2). doi:10.3390/jcm10020264

- Dada T, Kumar S, Gupta S, et al. Rho-kinase inhibitors: Role in corneal endothelial disorders. Surv Ophthalmol. 2022;67(5):1446-1456. doi:10.1016/j.survophthal.2022.01.003

- Olson MF. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Drug Discov Today. 2010;15(15-16):640-647. doi:10.1016/j.drudis.2010.05.007

- Schmitt ML, Hauser K, Gradhand E, et al. Novel Treatment Strategy for Patients With Urea Cycle Disorders: Pharmacological Chaperones Enhance Enzyme Stability and Activity in Patient-Derived Liver Disease Models. Hepatol Commun. 2022;6(9):2499-2514. doi:10.1002/hep4.2045

-

MySkinRecipes. MySkinRecipes. Accessed January 12, 2026. [Link]

- Liao JK, Seto M, Noma K. Rho Kinase (ROCK) Inhibitors. J Cardiovasc Pharmacol. 2007;50(1):17-24. doi:10.1097/FJC.0b013e318070d10d

- Feng Y, Liu Y, Wang J, et al. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorg Med Chem Lett. 2021;33:127721. doi:10.1016/j.bmcl.2020.127721

-

This compound. Shanghai Huicheng Biological Technology Co., Ltd. Accessed January 12, 2026. [Link]

- Pandey RK, Jagerovic N, Ryan JM, et al. Synthesis and in Vivo Photodynamic Activity of Some Bacteriochlorin Derivatives Against Bladder Tumors in Rodents. J Chem Soc Perkin Trans 1. 1992;(10):1379-1385. doi:10.1039/P19920001379

- Houghton JA, Williams LG, Torrance PM, Houghton PJ. Studies on the Cellular Pharmacology of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea. Cancer Res. 1984;44(8):3318-3324.

- Kolar GF, Schendzielorz F. Urinary metabolite of 1-(2,4,6-trichlorophenyl)-3,3-dimethyltriazene with an intact diazoamino structure. IARC Sci Publ. 1984;(57):147-150.

- Velayutham P, Ganesan R, Kim H, et al. Preclinical evaluation of tridecaptin M: in vitro and in vivo efficacy against colistin-resistant Gram-negative bacterial pathogens and pharmacokinetics. J Antimicrob Chemother. 2023;78(10):2489-2498. doi:10.1093/jac/dkad279

Sources

- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Rho Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fasudil - Wikipedia [en.wikipedia.org]

- 10. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. The therapeutic effects of Rho-ROCK inhibitors on CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cellbiolabs.com [cellbiolabs.com]

An In-depth Technical Guide to N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Potent Rho-Kinase Inhibitor

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea (CAS No. 97627-27-5). As a potent, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK), this pyridylurea compound is a valuable tool for researchers in cell biology and drug discovery.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the compound's characteristics and methodologies for its synthesis and handling.

Introduction and Scientific Context

This compound belongs to the class of diaryl ureas, a scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors. The unique structural arrangement of a pyridine ring linked through a urea bridge to a trichlorinated phenyl ring confers specific inhibitory activity against Rho-kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, thereby influencing cell shape, motility, and smooth muscle contraction. The inhibition of this pathway has therapeutic potential in a range of disorders, including hypertension, cancer, and glaucoma.

Understanding the fundamental physicochemical properties of this inhibitor is paramount for its effective application in both in vitro and in vivo studies. This guide aims to consolidate the available data and provide practical, field-proven insights into its use.

Molecular and Physicochemical Profile

The structural and physicochemical properties of this compound are foundational to its biological activity and formulation. These characteristics dictate its solubility, permeability, and interaction with its biological target.

Chemical Structure and Identifiers

The molecule consists of a 4-pyridyl group and a 2,4,6-trichlorophenyl group linked by a urea moiety.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 97627-27-5 | [2][3][4][5] |

| Molecular Formula | C₁₂H₈Cl₃N₃O | [2] |

| Molecular Weight | 316.57 g/mol | [1][6] |

| IUPAC Name | 1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea | [2][5] |

| Melting Point | 205 °C | [1][6] |

| Boiling Point (Predicted) | 351.5 ± 42.0 °C | [1][6] |

| Density (Predicted) | 1.591 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 11.10 ± 0.70 | [1] |

| XLogP3 (Predicted) | 3.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| SMILES | Clc1cc(Cl)c(NC(=O)Nc2ccncc2)c(Cl)c1 | [2][5] |

| InChI | InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19) | [2][5] |

Synthesis and Purification

The synthesis of N,N'-disubstituted ureas is a well-established process in organic chemistry. The most common and direct approach involves the reaction of an amine with an isocyanate. For this compound, this involves the reaction of 4-aminopyridine with 2,4,6-trichlorophenyl isocyanate.

Rationale for Synthetic Route

This synthetic strategy is favored due to the high reactivity of the isocyanate group towards the primary amine of 4-aminopyridine, leading to the formation of the stable urea linkage. The reaction is typically high-yielding and proceeds under mild conditions. The choice of an anhydrous aprotic solvent is critical to prevent the hydrolysis of the highly reactive isocyanate starting material.

Diagram 2: General Synthetic Workflow

A flowchart illustrating the key stages of synthesis.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method adapted from the synthesis of similar pyridylurea compounds and should be optimized for this compound.[7]

Materials:

-

4-Aminopyridine

-

2,4,6-Trichlorophenyl isocyanate

-

Anhydrous acetone (or tetrahydrofuran)

-

Alumina for column chromatography

-

Chloroform for elution

-

Acetone and ether for recrystallization

Procedure:

-

In a dry round-bottom flask, dissolve 4-aminopyridine (1 equivalent) in anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 2,4,6-trichlorophenyl isocyanate (1 equivalent) dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography over alumina, eluting with chloroform.

-

Collect the fractions containing the desired product and evaporate the solvent.

-

Further purify the solid by recrystallization from an acetone-ether mixture to yield this compound as a crystalline solid.

Analytical Methodologies

To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the pyridyl and trichlorophenyl protons, as well as the N-H protons of the urea linkage.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations (around 3300 cm⁻¹) and a strong carbonyl (C=O) stretching vibration of the urea group (around 1640-1680 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The mass spectrum is expected to show the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ with a characteristic isotopic pattern due to the three chlorine atoms.[8]

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like trifluoroacetic acid) is typically used. Purity is assessed by the peak area percentage at a suitable UV wavelength.

Biological Activity and Mechanism of Action

This compound is documented as a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1]

Target: Rho-Kinase (ROCK)

The ROCK family of kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to the regulation of cellular contractility, adhesion, and proliferation.

Diagram 3: Simplified RhoA/ROCK Signaling Pathway

The inhibitory action on the RhoA/ROCK pathway.

Mechanism of Inhibition

This compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the ROCK kinase domain.[1] This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. The specificity and potency of inhibition are key parameters that should be determined experimentally through kinase activity assays.

Handling and Storage

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, it is recommended to keep the compound at -20°C.

Conclusion

This compound is a well-defined chemical entity with significant potential as a research tool for investigating the Rho/ROCK signaling pathway. Its straightforward synthesis and potent inhibitory activity make it an accessible and valuable compound for cellular and molecular biology studies. This guide provides the core physicochemical data and procedural outlines necessary for its effective use in a research setting. It is imperative that researchers supplement this information with their own in-house analytical data to ensure the quality and consistency of their experimental results.

References

-

Mass Spectrometric Characterization of N,N-bis(2,4,6-Trichlorophenyl) urea. DTIC. [Link]

-

Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea. PrepChem.com. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. N-(4-Pyridyl)-N’-(2,4,6-trichlorophenyl)urea, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 3. Rho Kinase Inhibitor II - CAS 97627-27-5 - Calbiochem The Rho Kinase Inhibitor II, also referenced under CAS 97627-27-5, controls the biological activity of Rho Kinase. This small molecule/inhibitor is primarily used for Phosphorylation Dephosphorylation applications. 97627-27-5 [sigmaaldrich.cn]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-(4-Pyridyl)-N’-(2,4,6-trichlorophenyl)urea [lgcstandards.com]

- 6. This compound CAS#: 97627-27-5 [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Technical Guide for Researchers

Introduction: Unveiling a Potent Kinase Inhibitor

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea is a pyridyl urea compound that has emerged as a potent and selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[1] With the molecular formula C12H8Cl3N3O and a molecular weight of 316.57, this small molecule holds significant promise as a research tool for dissecting the intricate roles of the ROCK signaling pathway in a multitude of cellular processes. The urea functional group is a key structural feature in many kinase inhibitors, acting as a hydrogen bond donor and acceptor to facilitate interactions with target proteins.[2] This guide provides an in-depth overview of its synthesis, mechanism of action, and practical applications in biomedical research, tailored for scientists and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 97627-27-5 | |

| Molecular Formula | C12H8Cl3N3O | |

| Molecular Weight | 316.57 g/mol | |

| Appearance | White Solid | [3] |

| Melting Point | 205 °C | [3] |

| Solubility | Soluble in DMSO | [3] |

| Stability | Light Sensitive | [3] |

Synthesis of this compound: A Methodological Approach

The synthesis of N-aryl-N'-pyridylureas is typically achieved through the reaction of an aminopyridine derivative with a corresponding isocyanate.[1] While a specific detailed protocol for this compound is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from established methods for analogous compounds.[1] The proposed synthesis involves the reaction of 4-aminopyridine with 2,4,6-trichlorophenyl isocyanate.

Conceptual Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of a structurally similar compound, N-(2-chloro-4-pyridyl)-N'-phenylurea.[1] Researchers should optimize these conditions for the specific synthesis of the title compound.

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-aminopyridine in an anhydrous solvent such as acetone, tetrahydrofuran (THF), or dichloromethane (DCM).

-

Addition of Isocyanate: To the stirred solution of 4-aminopyridine, add an equimolar amount of 2,4,6-trichlorophenyl isocyanate.

-

Reaction: Stir the reaction mixture at room temperature for a period of 8-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure.

-

Purification: The crude residue can be purified by column chromatography on alumina or silica gel, using an appropriate eluent system (e.g., a gradient of chloroform and methanol).

-

Recrystallization: The purified product can be further recrystallized from a suitable solvent mixture, such as acetone-ether, to obtain the final product as a white solid.[1]

Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway

This compound functions as a potent and selective inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2).[1] These serine/threonine kinases are key effectors of the small GTPase RhoA and play a central role in regulating the actin cytoskeleton.[4] The Rho/ROCK pathway is implicated in a wide array of cellular functions, including cell adhesion, motility, contraction, and proliferation.[4]

The ROCK Signaling Cascade

The binding of extracellular ligands to their receptors activates RhoA, which in turn activates ROCK. Activated ROCK phosphorylates a number of downstream substrates, leading to various cellular responses. A key downstream effector is LIM kinase (LIMK), which, upon phosphorylation by ROCK, phosphorylates and inactivates cofilin.[5][6] Cofilin is an actin-depolymerizing factor, and its inactivation leads to the stabilization of actin filaments and the formation of stress fibers.

The following diagram illustrates the central role of ROCK in this signaling pathway and the point of inhibition by this compound.

Caption: The Rho/ROCK signaling pathway and its inhibition.

Quantitative Biological Activity

For comparative purposes, the table below lists the IC50 values of some well-characterized ROCK inhibitors.

| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference |

| Y-27632 | 140 (Ki) | 300 (Ki) | [7] |

| GSK269962A | 1.6 | 4 | [7] |

| Ripasudil | 51 | 19 | [7] |

| RKI-1447 | 14.5 | 6.2 | [7] |

Experimental Protocols and Applications in Research

The potent and selective nature of this compound makes it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling pathway.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against ROCK or other kinases.

-

Prepare Kinase Reaction Buffer: A typical kinase buffer may contain Tris-HCl, MgCl2, and DTT.

-

Prepare Kinase and Substrate: Dilute the recombinant ROCK enzyme and a suitable substrate (e.g., a peptide substrate like MYPT1) in the kinase reaction buffer.

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO.

-

Initiate Reaction: In a microplate, combine the kinase, substrate, and inhibitor at various concentrations. Initiate the kinase reaction by adding ATP.

-

Incubate: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate Reaction and Detect: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or radiometric detection with [γ-32P]ATP.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Neurite Outgrowth Assay

The ROCK pathway is a known inhibitor of neurite outgrowth, making ROCK inhibitors valuable tools in neuroscience research.

-

Cell Culture: Plate a suitable neuronal cell line (e.g., PC-12 or SH-SY5Y) or primary neurons on a substrate that promotes adhesion (e.g., poly-L-lysine or laminin-coated plates).[8]

-

Differentiation and Treatment: Induce differentiation with a neurotrophic factor (e.g., NGF for PC-12 cells). Treat the cells with varying concentrations of this compound.

-

Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).

-

Imaging and Analysis: Fix and stain the cells to visualize neurites (e.g., with an antibody against β-III tubulin). Capture images using a microscope and quantify neurite length and branching using image analysis software.

Cancer Cell Migration and Invasion Assays

The ROCK pathway is critically involved in cancer cell migration and invasion.

-

Cell Culture: Culture a cancer cell line of interest (e.g., a metastatic breast or lung cancer cell line).

-

Wound Healing (Scratch) Assay:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer with a pipette tip.

-

Treat the cells with different concentrations of this compound.

-

Monitor the closure of the scratch over time using microscopy.

-

-

Transwell Invasion Assay:

-

Use a Transwell insert with a Matrigel-coated membrane.

-

Seed cancer cells in the upper chamber in serum-free medium containing the inhibitor.

-

Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

-

Incubate for 24-48 hours.

-

Fix, stain, and count the cells that have invaded through the Matrigel and migrated to the lower surface of the membrane.

-

Applications in Drug Development and Therapeutic Potential

The dysregulation of the Rho/ROCK signaling pathway is implicated in a variety of diseases, including cancer, neurological disorders, and cardiovascular diseases.[9] As a potent ROCK inhibitor, this compound and its analogs represent a promising class of compounds for therapeutic development.

-

Oncology: By inhibiting ROCK, this compound can potentially suppress tumor cell migration, invasion, and metastasis.[10] The urea scaffold is a common feature in many approved anti-cancer drugs, highlighting its potential in this therapeutic area.[11]

-

Neuroscience: ROCK inhibitors have shown neuroprotective and neuroregenerative effects in animal models of neurological diseases such as Parkinson's disease and spinal cord injury.[12] By promoting neurite outgrowth, this compound could be a valuable tool for studying neuronal repair mechanisms.

-

Cardiovascular Disease: The ROCK pathway is involved in vasoconstriction and vascular remodeling. ROCK inhibitors have been investigated for the treatment of hypertension and other cardiovascular disorders.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the complex roles of the Rho/ROCK signaling pathway. Its potent and selective inhibitory activity makes it suitable for a wide range of in vitro and potentially in vivo studies. While more detailed characterization of its kinase selectivity profile and in vivo efficacy is warranted, the information presented in this guide provides a solid foundation for researchers to incorporate this compound into their investigations of cancer, neurological disorders, and other diseases where ROCK signaling is a key driver of pathology. Future research should focus on a comprehensive kinase profiling to confirm its selectivity and in vivo studies in relevant animal models to explore its therapeutic potential.

References

- Pireddu, R., Forgione, M., et al. (2012). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). MedChemComm, 3(6), 697-702.

- Schofield, A. V., & Bernard, O. (2013). Rho-associated coiled-coil kinase (ROCK) signaling and disease. Critical reviews in biochemistry and molecular biology, 48(4), 301-316.

- Anjomani Virmouni, S., et al. (2015). A novel mouse model for Friedreich's ataxia recapitulating key features of the human disease. Disease models & mechanisms, 8(11), 1369-1380.

-

PrepChem. (n.d.). Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea. Retrieved from [Link]

- Garnock-Jones, K. P. (2014). Ripasudil: first global approval. Drugs, 74(16), 1943-1947.

- Knipe, D. M., Howley, P. M., & Griffin, D. E. (Eds.). (2015). Fields virology (6th ed.). Wolters Kluwer Health.

- Hou, S., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)

- Batra, M., et al. (2021). Netarsudil: a new ophthalmic drug for the treatment of glaucoma. Expert opinion on pharmacotherapy, 22(1), 1-8.

- Przepiorka, D., et al. (2022). FDA Approval Summary: Belumosudil for Chronic Graft-versus-Host Disease. Clinical cancer research, 28(14), 2919-2923.

- Pireddu, R., et al. (2012). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). MedChemComm, 3(6), 697-702.

- Chutake, Y. K., et al. (2015). A novel YG8sR mouse model of Friedreich's ataxia with a GAA repeat expansion displays key features of the human disease. Human molecular genetics, 24(17), 4883-4896.

- Santoro, M., et al. (2018). A novel therapeutic approach for Friedreich's ataxia based on the modulation of the frataxin mitochondrial processing. Journal of experimental medicine, 215(1), 169-181.

- Rodriguez-Pascau, L., et al. (2021). A novel gene therapy for Friedreich's ataxia based on frataxin overexpression. Molecular Therapy, 29(4), 1436-1449.

- Nakagawa, O., et al. (1996). ROCK-I and ROCK-II, two isoforms of Rho-associated coiled-coil forming protein serine/threonine kinase in mice. FEBS letters, 392(2), 189-193.

- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

- Tom, V. J., & Houle, J. D. (2016). Neurite Outgrowth Assay. Bio-protocol, 6(1).

- Mueller, B. K., Yamashita, T., & Tohyama, M. (2020). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders?. Neurology, 94(19), 838-842.

- Abdel-Atty, M. M. H., et al. (2021).

- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.

- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.

- Yang, N., et al. (1998). Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization.

- Maekawa, M., et al. (1999). Signaling from Rho to the actin cytoskeleton through protein kinases ROCK and LIM-kinase. Science, 285(5429), 895-898.

- Rao, G. B. D., et al. (2010). N, N′-Dichlorobis (2, 4, 6-trichlorophenyl) urea (CC-2) as a new reagent for the synthesis of pyrimidone and pyrimidine derivatives via Biginelli reaction. Tetrahedron Letters, 51(38), 5049-5052.

-

Atom Biochemical Inc. (2018). Rho-associated Protein Kinase (ROCK) Inhibitors. Retrieved from [Link]

- Xu, Y., et al. (2024). Introducing urea into tirapazamine derivatives to enhance anticancer therapy.

-

Kopin, I. J. (n.d.). Neurotoxins and Animal Models of Neurological Diseases. Grantome. Retrieved from [Link]

- Mohan, S., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2549-2560.

- Li, W., et al. (2021). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. European Journal of Medicinal Chemistry, 223, 113645.

- Saleem, S., & Shuaib, A. (2021). Role of Rho-Associated Protein Kinase Inhibition As Therapeutic Strategy for Parkinson's Disease: Dopaminergic Survival and Enhanced Mitophagy. Cureus, 13(8), e17006.

- Al-Koussa, H., et al. (2022). The abnormal phosphorylation of the Rac1, Lim-kinase 1, and Cofilin proteins in the pathogenesis of Hirschsprung's disease. BMC gastroenterology, 22(1), 1-9.

- Wishart, G., & Coutts, M. (2021). Modelling Neurological Diseases in Large Animals: Criteria for Model Selection and Clinical Assessment. International Journal of Molecular Sciences, 22(16), 8829.

- Prunier, C., et al. (2017). LIM kinases: cofilin and beyond. Oncotarget, 8(25), 41749.

- El-Sayed, M. A. A., et al. (2001). Anticancer activity of N-bis(trifluoromethyl)alkyl-N'-(polychlorophenyl) and N'-(1,2,4-triazolyl) ureas. Archiv der Pharmazie, 334(10), 303-310.

- Beal, M. F. (2005). Animal models of neurological disorders. NeuroRx, 2(3), 425-427.

- Ng, C. H., et al. (2008). N, N′-Bis (4-chlorophenyl) urea. Acta Crystallographica Section E: Structure Reports Online, 64(7), o922.

- Xu, Y., et al. (2024). Introducing urea into tirapazamine derivatives to enhance anticancer therapy.

Sources

- 1. prepchem.com [prepchem.com]

- 2. ROCK inhibitor: Focus on recent updates [html.rhhz.net]

- 3. This compound CAS#: 97627-27-5 [m.chemicalbook.com]

- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LIMK1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. In vitro kinase assay [protocols.io]

- 8. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Introducing urea into tirapazamine derivatives to enhance anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Discovery and Development of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

This guide provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea, a significant molecule in the landscape of targeted cancer therapy. Known by various codenames including CP-547632 and Vatalanib, this compound has been the subject of extensive research due to its potent anti-angiogenic properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its scientific journey.

Introduction: The Rationale for Targeting Angiogenesis

The proliferation of solid tumors is intrinsically linked to the process of angiogenesis, the formation of new blood vessels from pre-existing ones. This neovascularization is essential for supplying tumors with the necessary oxygen and nutrients for their growth and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) and its corresponding receptors (VEGFRs), particularly VEGFR-2. The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.

Recognizing the critical role of the VEGF signaling pathway in tumor progression, the development of inhibitors targeting this pathway emerged as a promising therapeutic strategy. This compound was discovered through high-throughput screening as a potent small molecule inhibitor of VEGFR-2, representing a significant advancement in the field of anti-angiogenic cancer therapy.

Synthesis and Characterization

The synthesis of this compound is a critical aspect of its development and involves a multi-step process. The following sections detail a plausible and detailed synthetic protocol based on established chemical principles for the formation of diaryl ureas.

Synthesis of Key Precursors

The overall synthesis hinges on the preparation of two key intermediates: 4-aminopyridine and 2,4,6-trichlorophenyl isocyanate.

2.1.1. Synthesis of 4-Aminopyridine

Several synthetic routes to 4-aminopyridine have been reported. One common method involves the Hofmann rearrangement of isonicotinamide.

-

Step 1: Isonicotinamide Formation: Isonicotinic acid is converted to its acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting isonicotinoyl chloride is then reacted with ammonia to yield isonicotinamide.

-

Step 2: Hofmann Rearrangement: Isonicotinamide is treated with a solution of bromine in aqueous sodium hydroxide. The reaction proceeds through the formation of an N-bromoamide intermediate, which then undergoes rearrangement to an isocyanate, followed by hydrolysis to yield 4-aminopyridine.

2.1.2. Synthesis of 2,4,6-Trichlorophenyl Isocyanate

The preparation of 2,4,6-trichlorophenyl isocyanate typically starts from 2,4,6-trichloroaniline.

-

Step 1: Phosgenation: 2,4,6-trichloroaniline is reacted with phosgene (COCl₂) or a phosgene equivalent such as triphosgene in an inert solvent like toluene. This reaction leads to the formation of the corresponding isocyanate. Due to the high toxicity of phosgene, this step must be performed with extreme caution in a well-ventilated fume hood.

Final Synthesis of this compound

The final step involves the reaction of 4-aminopyridine with 2,4,6-trichlorophenyl isocyanate.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Isocyanate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2,4,6-trichlorophenyl isocyanate (1.0 eq) in anhydrous THF via the dropping funnel over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then triturated with diethyl ether, filtered, and washed with cold diethyl ether to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield this compound as a white to off-white solid.

Diagram of the Synthesis Workflow:

Caption: Inhibition of VEGFR-2 signaling by this compound.

Preclinical and Clinical Development

This compound, under the codename Vatalanib (PTK787/ZK 222584), has undergone extensive preclinical and clinical evaluation.

Preclinical Studies

In preclinical models, Vatalanib demonstrated potent anti-tumor activity in a variety of human tumor xenografts. It was shown to inhibit tumor growth, reduce microvessel density, and prevent metastasis. These studies provided a strong rationale for its clinical development.

Clinical Trials

Vatalanib has been investigated in numerous Phase I, II, and III clinical trials for the treatment of various solid tumors, including colorectal cancer, glioblastoma, and renal cell carcinoma. The CONFIRM-1 and CONFIRM-2 Phase III trials evaluated the efficacy of Vatalanib in combination with the FOLFOX chemotherapy regimen for metastatic colorectal cancer. While these trials did not meet their primary endpoint of improving overall survival, they did show a significant increase in progression-free survival in the CONFIRM-2 trial. [1]

Conclusion and Future Perspectives

This compound stands as a testament to the potential of targeted therapies in oncology. Its discovery and development have significantly contributed to our understanding of the role of angiogenesis in cancer and have paved the way for the development of other VEGFR inhibitors. While its clinical journey has faced challenges, the wealth of data generated from its preclinical and clinical evaluation continues to inform the development of next-generation anti-angiogenic agents. Future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit from this class of drugs and exploring novel combination therapies to overcome resistance mechanisms.

References

-

Vatalanib - Wikipedia. Available from: [Link]

-

Pharmacological characterization of CP-547632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed. Available from: [Link]

-

Vatalanib (PTK787) - GIST Support International. Available from: [Link]

-

Pharmacological Characterization of CP-547632, a Novel Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinase Inhibitor for Cancer Therapy1 - AACR Journals. Available from: [Link]

-

Vatalanib | C20H15ClN4 | CID 151194 - PubChem. Available from: [Link]

-

CP-547632 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. Available from: [Link]

-

Definition of vatalanib - NCI Dictionary of Cancer Terms. Available from: [Link]

-

Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea - PrepChem.com. Available from: [Link]

- CN103880738A - Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea.

Sources

Target Identification for N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Technical Guide for Drug Development Professionals

Introduction

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea is a small molecule with potential biological activity, yet its precise mechanism of action remains to be elucidated. The identification of its molecular target(s) is a critical step in advancing this compound through the drug discovery pipeline. A definitive understanding of the target informs on-target efficacy, potential off-target toxicities, and provides a basis for rational lead optimization. This guide presents a comprehensive, multi-pronged strategy for the target deconvolution of this compound, designed for researchers, scientists, and drug development professionals. Our approach integrates computational, biochemical, and cell-based methodologies to build a robust and validated understanding of the compound's interactions within a biological system.

A Multi-Pronged Strategy for Target Identification

Successful target deconvolution relies on the convergence of evidence from orthogonal approaches.[1][2] A singular method is often insufficient to confidently assign a molecular target. We advocate for a parallel and iterative workflow that begins with broad, hypothesis-generating techniques and progressively narrows the focus to specific, validated targets.

Sources

Spectroscopic Characterization of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea: A Technical Guide

Abstract